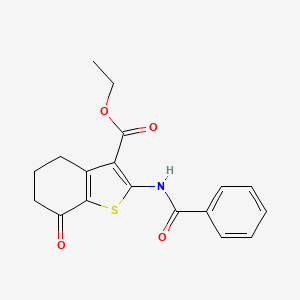

2-(苯甲酰氨基)-7-氧代-4,5,6,7-四氢-1-苯并噻吩-3-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ethyl 2-(benzoylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound that belongs to the class of organic compounds known as benzothiophenes. These compounds contain a benzene ring fused to a thiophene ring. The compound is a derivative of this class, featuring additional functional groups such as an ester group (ethyl carboxylate), an amide group (benzoylamino), and a ketone (7-oxo).

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, ethyl 3-(benzoylamino)-1H-indole-2-carboxylates were prepared by heating ethyl 2-(benzoylamino)-3-(phenylhydrazono)propanoates with polyphosphoric acid . Similarly, ethyl 2-diazo-4,5,6,7-tetrahydrobenzo[b]thiophene 3-carboxylate reacted with benzoylacetonitrile to give a compound that could be further reacted to produce various fused thiophene derivatives . These methods suggest that the synthesis of the compound might involve similar reagents and conditions, such as the use of polyphosphoric acid or diazo reactions.

Molecular Structure Analysis

The molecular structure of related compounds has been studied, providing insights into the possible structure of ethyl 2-(benzoylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate. For example, the dihedral angles between the thiophene ring and other substituents were reported for ethyl 2-(pyridine-4-carboxamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, which also featured intramolecular hydrogen bonding . These structural details are important for understanding the reactivity and physical properties of the compound.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored, indicating potential reactions for the compound of interest. Ethyl-4,5,6,7-tetrahydro-2-isothiocyanato-1-benzothiophene-3-carboxylate, a related compound, was converted into various benzothienopyrimidine derivatives, demonstrating the versatility of these compounds in forming heterocyclic structures with potential pharmacological activities . This suggests that ethyl 2-(benzoylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate could also undergo reactions to form diverse heterocyclic compounds.

Physical and Chemical Properties Analysis

While specific physical and chemical properties of ethyl 2-(benzoylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate are not detailed in the provided papers, the properties of similar compounds can offer some insights. For instance, the characterization of 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid using techniques like IR, NMR, and LCMS suggests that similar analytical methods could be employed to determine the properties of the compound . Additionally, the presence of functional groups such as the ester, amide, and ketone in the compound's structure will influence its solubility, boiling point, and reactivity.

科学研究应用

1. 植物生物学中的乙烯及其衍生物乙烯是一种简单的两个碳原子分子,在植物生物学中起着至关重要的作用。它的前体1-氨基环丙烷-1-羧酸 (ACC) 除了作为前体外还表现出多方面的功能,影响植物生长、胁迫敏感性和信号传导机制。这篇综述重点介绍了 ACC 在植物生物学中未被充分认识的作用,这可能类似于探索类似化合物在化学和生物系统中的多种作用 (Van de Poel & Van Der Straeten, 2014).

2. 抗氧化能力测定的相互作用抗氧化能力测定,特别是那些基于 ABTS•+ 等自由基的测定,对于理解抗氧化剂的化学行为至关重要。这篇综述阐明了 ABTS/过硫酸钾脱色测定中的反应途径,确定了抗氧化剂的偶联反应及其意义。对分子水平上抗氧化剂行为的这种见解可以为在药物化学中研究和应用各种乙基衍生物提供信息 (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

3. 在灭菌过程中的作用环氧乙烷是一种成熟的灭菌剂,特别是在医疗器械开发和灭菌领域。了解环氧乙烷在循环设计和验证中的作用机制、毒性和应用,可以深入了解在灭菌和安全过程中使用类似化合物的原理,可能会指导在类似情况下使用2-(苯甲酰氨基)-7-氧代-4,5,6,7-四氢-1-苯并噻吩-3-羧酸乙酯 (Mendes, Brandão, & Silva, 2007).

作用机制

安全和危害

未来方向

属性

IUPAC Name |

ethyl 2-benzamido-7-oxo-5,6-dihydro-4H-1-benzothiophene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4S/c1-2-23-18(22)14-12-9-6-10-13(20)15(12)24-17(14)19-16(21)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBNLUHIYAIKQIO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2=O)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-(benzoylamino)-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-6-carboxylic acid](/img/structure/B2507651.png)

![6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2507653.png)

![[5-(3-Fluorophenyl)furan-2-yl]methanamine;hydrochloride](/img/structure/B2507654.png)

![3-Oxabicyclo[3.1.0]hexan-6-ylmethanesulfonyl chloride](/img/structure/B2507655.png)

![8-(azepan-1-ylmethyl)-3-(benzo[d]thiazol-2-yl)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B2507661.png)

![2-[1-(6-Ethylpyrimidin-4-yl)piperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2507665.png)

![5-benzyl-2-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2507666.png)

![N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)-5-oxo-1,4-thiazepane-3-carboxamide](/img/structure/B2507671.png)